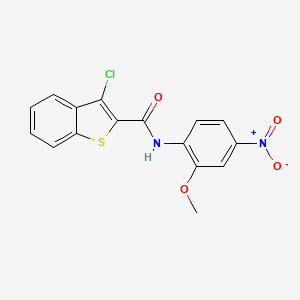

3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4S/c1-23-12-8-9(19(21)22)6-7-11(12)18-16(20)15-14(17)10-4-2-3-5-13(10)24-15/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWRWEPXMXSMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of 2-alkynylthiophenes under oxidative conditions. The nitration and methoxylation steps are then performed to introduce the nitro and methoxy groups, respectively. Finally, the carboxamide group is introduced through a reaction with an appropriate amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has been studied for its potential biological activity, including its effects on various cellular processes and its role as a potential therapeutic agent.

Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections.

Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Solubility :

- Molecular Weight :

- Derivatives with bulky substituents (e.g., pentadecyl chain in , MW = 578.2 g/mol) have higher molecular weights, impacting pharmacokinetics.

Biological Activity

3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a chloro group and a nitrophenyl moiety, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 376.81 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it demonstrated over 90% inhibition against Mycobacterium tuberculosis in high-throughput screening assays .

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. In vitro tests revealed cytotoxic effects on human tumor cell lines, indicating its potential as an anticancer agent .

- Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against hepatitis viruses. Molecular docking studies suggest it could inhibit viral replication by interacting with specific viral proteins .

The precise mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial and viral replication, thereby reducing pathogen viability.

- Receptor Interaction : It likely interacts with cellular receptors or enzymes, modulating their activity and influencing cellular signaling pathways involved in proliferation and apoptosis.

Case Studies

- Antimicrobial Screening : A study involving a series of benzothiophene derivatives, including the target compound, showed promising results against M. tuberculosis. Compounds with over 90% inhibition were classified as hits in primary screening .

- Cytotoxicity Assays : Research on the cytotoxic effects of this compound on various cancer cell lines indicated an IC50 value in the low micromolar range, suggesting substantial potency .

- Antiviral Efficacy : Molecular docking studies have predicted that the compound binds effectively to the active sites of viral proteins associated with hepatitis B virus replication, potentially offering a new therapeutic avenue for treatment .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophenyl-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with a nucleophilic substitution or condensation reaction between 1-benzothiophene-2-carbonyl chloride and 2-methoxy-4-nitroaniline derivatives. Optimize solvent selection (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction efficiency. Monitor purity via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to amine) to minimize side products. Post-synthesis purification using column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Combine 1H/13C NMR (in DMSO-d6) to confirm substituent positions and aromatic proton environments. Use FT-IR to validate carbonyl (C=O, ~1680 cm⁻¹) and nitro group (NO₂, ~1520 cm⁻¹) absorption bands. Mass spectrometry (HRMS-ESI) provides exact mass confirmation (e.g., [M+H]+ expected at ~401.05 Da). Cross-reference with computational spectral simulations (DFT/B3LYP/6-31G**) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis, 300–800 nm) over 4–12 weeks. Analyze degradation products via LC-MS and quantify stability using peak area normalization in HPLC. Store in amber vials at –20°C under inert atmosphere (N₂) for long-term preservation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel catalytic or photochemical reactions?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For photochemical applications, simulate UV-Vis spectra (TD-DFT) to predict excitation wavelengths. Pair computational results with experimental validation using flow reactors under controlled light exposure (e.g., 365 nm LED) .

Q. How can mechanistic studies resolve contradictions in observed biological activity across in vitro vs. in vivo models?

- Methodology : Perform ADMET profiling (e.g., hepatic microsomal stability, plasma protein binding) to identify bioavailability limitations. Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase enzymes) across species. Validate discrepancies via CRISPR-edited cell lines or transgenic animal models to isolate pharmacokinetic variables .

Q. What advanced separation techniques improve enantiomeric resolution for chiral derivatives of this compound?

- Methodology : Utilize chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25–35°C) to achieve baseline separation (Rs > 1.5). Confirm enantiopurity via polarimetry or X-ray crystallography .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing multi-step synthesis protocols?

- Methodology : Apply Design of Experiments (DoE) to evaluate critical parameters (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Validate predictions with triplicate runs and ANOVA analysis (p < 0.05) .

Q. How can machine learning enhance the prediction of structure-activity relationships (SAR) for analogs of this compound?

- Methodology : Train random forest or neural network models on datasets containing electronic (Hammett σ), steric (molar refractivity), and topological descriptors. Validate models using leave-one-out cross-validation (LOOCV) and apply SHAP analysis to interpret feature importance. Prioritize synthetic targets with predicted IC50 values < 1 µM .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.